Antitubercular Potency: Quantified MIC Differential of 3-Chloro-6-(2-thienyl)pyridazine Against M. tuberculosis H37Rv
In a comparative in vitro study evaluating the antitubercular activity of 3-chloro-6-arylpyridazine analogs against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA), 3-Chloro-6-(2-thienyl)pyridazine (designated compound 3c) exhibited a Minimum Inhibitory Concentration (MIC) of 1.8 μg/mL [1]. This potency differentiates it from the 6-phenyl analog (compound 3a), which displayed no measurable activity at the highest tested concentration (MIC > 100 μg/mL), and from the 6-(4-methoxyphenyl) analog (compound 3b, MIC = 3.2 μg/mL) [1]. The 2-thienyl substitution thus confers a >55-fold improvement in antitubercular activity relative to the unsubstituted phenyl comparator, establishing a clear structure-activity relationship that directly informs analog selection for antimycobacterial screening campaigns.
| Evidence Dimension | Antitubercular activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | 1.8 μg/mL (compound 3c) |
| Comparator Or Baseline | 3-Chloro-6-phenylpyridazine (compound 3a): >100 μg/mL; 3-Chloro-6-(4-methoxyphenyl)pyridazine (compound 3b): 3.2 μg/mL |
| Quantified Difference | ≥55.6-fold improvement vs. phenyl analog; 1.8-fold improvement vs. 4-methoxyphenyl analog |
| Conditions | In vitro Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv strain |
Why This Matters
This direct head-to-head MIC comparison demonstrates that the 2-thienyl substituent is essential for achieving sub-2 μg/mL antitubercular activity, enabling researchers to prioritize this specific analog over inactive or less potent phenyl-based alternatives in anti-TB drug discovery pipelines.
- [1] Asif, M. et al. In silico Physicochemical Bioactivities and Toxicities Prediction of 3-chloro-6-arylpyridazines and 6-aryl-4,5-dihydropyridazine-3(2H)-thiones having Anti-tubercular Activity. RGUHS Journal of Pharmaceutical Sciences, 2015, 5(2), 47-54. View Source
